molecular formula C10H9NO3S B13315820 (2E)-2-(aminocarbonothioyl)-3-(2-hydroxyphenyl)acrylic acid

(2E)-2-(aminocarbonothioyl)-3-(2-hydroxyphenyl)acrylic acid

Cat. No.: B13315820
M. Wt: 223.25 g/mol
InChI Key: QIKZKJFWFMPDKH-ALCCZGGFSA-N
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Description

2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid is a novel organic molecule that has gained significant popularity in scientific research and various industries due to its exceptional physical, chemical, and biological properties

Preparation Methods

The synthesis of 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid involves several steps. One common synthetic route includes the reaction of 2-hydroxybenzaldehyde with thiourea under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .

Scientific Research Applications

2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. In medicine, this compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. For example, in medicinal applications, it may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid can be compared with other similar compounds, such as 2-hydroxybenzaldehyde derivatives and thiourea-based compounds. While these compounds may share some structural similarities, 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid is unique due to its specific combination of functional groups and its resulting properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

(E)-2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9NO3S/c11-9(15)7(10(13)14)5-6-3-1-2-4-8(6)12/h1-5,12H,(H2,11,15)(H,13,14)/b7-5-

InChI Key

QIKZKJFWFMPDKH-ALCCZGGFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C(=S)N)\C(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C=C(C(=S)N)C(=O)O)O

Origin of Product

United States

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